Ethyl 2-amino-3,6-difluorobenzoate
Description
Significance of Fluorine Substitution in Aromatic Systems
The introduction of fluorine into aromatic systems imparts profound changes to the molecule's physicochemical and biological properties. acs.orgtandfonline.com Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow for its strategic placement in a molecule to modulate various characteristics without significantly increasing its size. tandfonline.comacs.org
Key effects of fluorine substitution in aromatic rings include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This property is highly desirable in drug design, as it can prolong the half-life of a therapeutic agent. acs.orgchemxyne.com
Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency of drug candidates. acs.orgtandfonline.com
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability. acs.orgchemxyne.com These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Altered Reaction Pathways: In synthetic chemistry, fluorine's strong inductive effect can influence the reactivity of the aromatic ring. For instance, in nucleophilic aromatic substitution (SNA_r) reactions, fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, thereby increasing the reaction rate, even though fluoride (B91410) is not the best leaving group. stackexchange.com Conversely, in electrophilic aromatic substitution, while fluorine is generally deactivating due to its inductive electron withdrawal, its ability to donate a lone pair of electrons via resonance can direct incoming electrophiles to the ortho and para positions. csbsju.edu
The strategic placement of fluorine atoms can lead to the development of compounds with improved pharmacological profiles, making it a vital tool in medicinal chemistry. acs.orgchemxyne.com
Overview of Benzoate (B1203000) and Aminobenzoate Chemical Space
Benzoates, the esters or salts of benzoic acid, and their amino-substituted derivatives (aminobenzoates) constitute a vast and important class of organic compounds. ebi.ac.ukontosight.ai They are prevalent in natural products, pharmaceuticals, and industrial chemicals.
The fundamental benzoate structure consists of a benzene (B151609) ring attached to a carboxyl group. The addition of an amino group to the ring to form aminobenzoates further diversifies the chemical space and introduces new functionalities. These compounds can act as key intermediates in the synthesis of a wide array of more complex molecules. nih.govnih.gov
The properties and applications of benzoates and aminobenzoates are highly dependent on the nature and position of substituents on the aromatic ring. For example, 4-aminobenzoate (B8803810) is a known metabolite, while other derivatives find use as building blocks for dyes, agrochemicals, and active pharmaceutical ingredients. nih.govchemspider.com
Current Research Landscape on Polyfluorinated Aromatic Intermediates
Polyfluorinated aromatic compounds, which contain multiple fluorine atoms on an aromatic ring, are of significant interest to researchers. nih.gov The presence of several fluorine atoms can amplify the effects seen with single fluorine substitution, leading to even greater metabolic stability and unique electronic properties. nih.gov
Current research on polyfluorinated aromatic intermediates is focused on several key areas:
Development of Novel Synthetic Methodologies: Efficiently and selectively introducing multiple fluorine atoms into an aromatic ring remains a synthetic challenge. Researchers are actively developing new fluorination reagents and catalytic methods to access a wider range of polyfluorinated building blocks. omicsonline.org
Applications in Materials Science: The unique properties of polyfluorinated compounds, such as high thermal stability and chemical resistance, make them attractive for the development of advanced materials, including polymers and liquid crystals. nih.gov
Use in Medicinal and Agrochemical Discovery: Polyfluorinated aromatic intermediates are crucial starting materials for the synthesis of new drugs and pesticides. The enhanced biological activity and metabolic stability conferred by polyfluorination are highly sought-after attributes in these fields. chemxyne.comomicsonline.org
Ethyl 2-amino-3,6-difluorobenzoate is a prime example of a polyfluorinated aromatic intermediate that is valuable in these research endeavors. Its synthesis and potential for further chemical modification are of considerable interest. A known synthetic route to a related compound, ethyl 4-amino-3,5-difluorobenzoate, involves the refluxing of 4-amino-3,5-difluorobenzoic acid in ethanol (B145695) with sulfuric acid. nih.goviucr.org
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl 2-amino-3,6-difluorobenzoate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3 |
InChI Key |
WTTPHQBYTWBGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. A full analysis of Ethyl 2-amino-3,6-difluorobenzoate would involve a suite of NMR experiments.
¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the amino and difluoro substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. Due to the lack of specific experimental data for this compound, a detailed table of chemical shifts cannot be provided.
¹⁹F NMR for Elucidation of Fluorine Substitution Patterns
¹⁹F NMR is a crucial technique for organofluorine compounds. For this compound, this method would directly observe the fluorine atoms, providing information about their chemical environment and coupling to neighboring protons and carbons. This would be instrumental in confirming the 3,6-difluoro substitution pattern.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments would be essential:
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton, including the connection of the ethyl ester and amino groups to the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern and the conformation of the molecule.
Without experimental spectra, a table of 2D NMR correlations cannot be generated.
Solvent and Temperature Effects on NMR Spectra and Molecular Dynamics
The chemical shifts observed in NMR spectra can be influenced by the solvent used for the analysis. Studies on similar aromatic amines have shown that solvent polarity can affect the chemical shifts of protons, particularly those of the amino group. Temperature variations can also impact NMR spectra, providing insights into dynamic processes such as the rotation around single bonds or intermolecular interactions. However, no specific studies on these effects for this compound have been reported.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment and Functional Group Characterization
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching vibrations of the primary amine group.
C=O stretching vibration of the ester group.
C-O stretching vibrations of the ester group.
C-F stretching vibrations of the aromatic fluorine substituents.
Aromatic C=C stretching vibrations .
C-H stretching and bending vibrations of the aromatic ring and the ethyl group.
A detailed assignment of these vibrational modes would require either experimental data or high-level computational modeling, neither of which is available for this specific compound. Therefore, a data table of vibrational frequencies cannot be compiled.
Probing Intermolecular Interactions and Hydrogen Bonding
In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, molecules are interconnected through a network of hydrogen bonds and other short contacts. nih.gov Specifically, N—H⋯O hydrogen bonds and C—H⋯F short contacts are observed. nih.gov These interactions lead to the formation of molecular chains within the crystal lattice. nih.gov The parameters of these hydrogen bonds, such as the N—H⋯O distances, typically fall within the range of 2.7 to 3.3 Å. nih.gov
| Interaction Type | Donor-Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N—H⋯O | 2.7 - 3.3 |
| Short Contact | C—H⋯F | - |
| π–π Stacking | Phenyl Ring - Phenyl Ring | ~3.3 - 3.5 |
Mass Spectrometry (MS and MS/MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the fragmentation pathways can be predicted based on the functional groups present: an aromatic amine, an ester, and fluoro substituents on the benzene ring.
The molecular ion peak (M+) would be expected, and its odd nominal mass would be consistent with the presence of a nitrogen atom, according to the nitrogen rule. Common fragmentation patterns for aromatic esters involve the cleavage of bonds adjacent to the carbonyl group. This can lead to the loss of the ethoxy group (-OCH2CH3) or the entire ester group as a radical.
For primary aromatic amines, a characteristic fragmentation is the loss of a hydrogen atom from the amino group. Alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines, though it is less common in aromatic amines where the aromatic ring provides stability.
The presence of fluorine atoms on the aromatic ring will also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. The stable aromatic ring itself will likely give rise to a prominent fragment.
A hypothetical fragmentation pattern could include:
Loss of an ethyl radical (-CH2CH3) from the ester group.
Loss of ethylene (B1197577) (C2H4) via a McLafferty-type rearrangement, if sterically possible.
Cleavage of the C-O bond of the ester.
Loss of CO from the ester group.
Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these pathways by isolating the molecular ion or a primary fragment ion and subjecting it to further fragmentation, providing a more detailed map of the molecule's connectivity.
| Functional Group | Common Fragmentation Behavior |
| Aromatic Ring | Stable, often results in a strong molecular ion peak. |
| Ester | Cleavage adjacent to the carbonyl group (loss of alkoxy group), hydrogen rearrangements. |
| Amine | Molecular ion peak is an odd number; alpha-cleavage is common in aliphatic amines. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
For this compound, the presence of the benzene ring with its conjugated π-system, along with the amino and ester functional groups, will give rise to characteristic UV absorptions. The benzene ring itself exhibits π → π* transitions. The presence of substituents on the ring, such as the amino and ester groups, which act as chromophores, will shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and can also increase the intensity of the absorption.
The amino group, with its lone pair of electrons, can participate in n → π* transitions, where a non-bonding electron is promoted to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions. The carbonyl group of the ester also contains non-bonding electrons and a π-system, contributing to both n → π* and π → π* transitions.
The electronic spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of a substituted benzene derivative. The exact positions and intensities of the absorption bands would be sensitive to the solvent polarity, as solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima.
| Transition Type | Orbitals Involved | Typical Chromophores |
| π → π | Bonding π to antibonding π | Aromatic rings, double and triple bonds, carbonyls |
| n → π | Non-bonding to antibonding π | Groups with lone pairs (e.g., O, N, S) adjacent to π-systems |
| σ → σ | Bonding σ to antibonding σ | All single bonds |
Solid State Structural Analysis and Supramolecular Interactions
Single-Crystal X-ray Diffraction Studies
Determination of Molecular Conformation and Geometry
No data available.
Crystal Packing and Unit Cell Parameters
No data available.
Analysis of Intermolecular Interactions
Hydrogen Bonding Networks (e.g., N—H⋯N, N—H⋯F, N—H⋯O, C—H⋯F)
No data available.
π-Stacking Interactions and Aromatic Stacking
No data available.
Halogen Bonding and Other Non-Covalent Forces
No data available.
No Publicly Available Data on the Solid-State Structure of Ethyl 2-amino-3,6-difluorobenzoate
A thorough search of scientific literature and crystallographic databases has revealed no publicly available information on the solid-state structural analysis, supramolecular interactions, or polymorphism of the chemical compound This compound .
Despite targeted searches for its crystal structure, including in the Cambridge Crystallographic Data Centre (CCDC), no deposition or published research detailing its three-dimensional arrangement in the solid state could be located. Consequently, an analysis of its crystal packing, hydrogen bonding patterns, and other non-covalent interactions is not possible at this time.
Furthermore, the absence of crystallographic data means that there is no information regarding potential polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development. Studies into the crystal engineering of this compound, which would involve the design and synthesis of crystalline solids with desired properties, also appear to be absent from the current body of scientific literature.
While research exists for other isomers, such as ethyl 4-amino-3,5-difluorobenzoate, the specific substitution pattern of the fluorine and amino groups in this compound makes it a unique chemical entity for which dedicated structural studies are required. Without experimental data from techniques like single-crystal X-ray diffraction, any discussion of its solid-state behavior would be purely speculative.
Therefore, the requested article focusing on the solid-state structural analysis and supramolecular interactions, specifically addressing polymorphism and crystal engineering considerations for this compound, cannot be generated due to the lack of foundational research and data.
Reactivity and Reaction Mechanisms
Reactions Involving the Amino Group
The primary amino group in Ethyl 2-amino-3,6-difluorobenzoate is a versatile nucleophile, readily participating in a range of reactions that lead to the formation of new carbon-nitrogen or nitrogen-nitrogen bonds.
Acylation and Alkylation Reactions
The nucleophilic nature of the amino group allows for straightforward acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is a common transformation for primary amines. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the general principles of amine acylation are well-established. These reactions typically involve the treatment of the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.
Alkylation, the introduction of an alkyl group, can also be achieved, though it is often more challenging to control than acylation, with the potential for over-alkylation to form secondary and tertiary amines.
Condensation Reactions, including Schiff Base Formation
The amino group of this compound can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govekb.eg The formation of the carbon-nitrogen double bond is a reversible process, often driven to completion by the removal of water. ekb.eg
Schiff bases derived from aromatic amines are valuable intermediates in organic synthesis and can exhibit a range of biological activities. ekb.egmedwinpublishers.com The general synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone, sometimes with acid or base catalysis. semanticscholar.org
Table 1: General Conditions for Schiff Base Formation
| Reactants | Catalyst | Solvent | Temperature |
| Primary Amine, Aldehyde/Ketone | Acid (e.g., acetic acid) or Base | Ethanol (B145695), Methanol (B129727) | Room Temperature to Reflux |
This table represents general conditions and may need to be optimized for specific substrates.
Diazotization and Azo Compound Formation
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. nih.govnih.gov This reaction is typically carried out at low temperatures (0-5 °C) by treating the amine with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. nih.govnih.govnih.gov
The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. One of the most significant is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component) to form an azo compound, characterized by the -N=N- functional group. nih.govnih.govontosight.ai Azo compounds are widely known for their applications as dyes and pigments. nih.govontosight.ai
For a related isomer, ethyl 4-amino-3,5-difluorobenzoate, its conversion to a diethyl-4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) has been reported, demonstrating the feasibility of azo compound formation from fluorinated aminobenzoates. nih.gov
Reactions Involving the Ester Moiety
The ethyl ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the ester linkage.
Hydrolysis and Saponification
Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process. In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. researchgate.netdoubtnut.comyoutube.comyoutube.com
For a related compound, ethyl 4-amino-2,6-difluorobenzoate, it has been noted that the ester group can be hydrolyzed to the corresponding carboxylic acid. researchgate.net The saponification of ethyl benzoate (B1203000) with sodium hydroxide (B78521) yields sodium benzoate and ethanol. doubtnut.comyoutube.com The general mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. researchgate.net
Table 2: General Conditions for Ester Saponification
| Reactants | Reagent | Solvent | Temperature |
| Ester | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Water, Ethanol, or a mixture | Room Temperature to Reflux |
This table represents general conditions and may need to be optimized for specific substrates.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For example, the transesterification of an ethyl ester with methanol would yield a methyl ester and ethanol. This process is an equilibrium reaction, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
Studies on the esterification of fluorinated aromatic carboxylic acids with methanol have been conducted using heterogeneous catalysts, indicating the feasibility of such transformations within this class of compounds. nih.gov
Reactions Involving the Fluorinated Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is characterized by a susceptibility to both nucleophilic and electrophilic attack, with the regiochemical outcome being determined by the electronic properties of the substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two electron-withdrawing fluorine atoms, in addition to the carboxylate group, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluoride (B91410) ions as a leaving group. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.com In the case of this compound, the fluorine atoms and the ethyl ester group contribute to the electrophilicity of the ring.
A notable aspect of SNAr reactions is that fluoride is an effective leaving group, a counterintuitive finding given that it is a poor leaving group in aliphatic substitution reactions. youtube.comyoutube.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of the fluorine atom polarizing the carbon-fluorine bond. youtube.com
The regioselectivity of the substitution will depend on the reaction conditions and the nature of the attacking nucleophile. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack.
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Influence on Reactivity | Rationale |
| Electron-withdrawing Substituents | Increase | Stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |
| Leaving Group | Fluoride is effective | The high electronegativity of fluorine enhances the electrophilicity of the carbon atom, facilitating the initial nucleophilic attack. youtube.comyoutube.com |
| Nucleophile Strength | Stronger nucleophiles react faster | The attack of the nucleophile is often the rate-determining step. |
| Solvent | Polar aprotic solvents are often used | Can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. organicchemistrytutor.com The mechanism typically proceeds in two steps: the initial attack of the electrophile to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. idc-online.com
The regioselectivity of EAS on this compound is dictated by the combined directing effects of the substituents. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms and the ethyl ester group are deactivating groups, withdrawing electron density from the ring inductively (for fluorine) and through both induction and resonance (for the ester). The fluorine atoms are ortho-, para-directors, while the ethyl ester is a meta-director.
Given the strong activating and directing effect of the amino group, electrophilic attack is most likely to occur at the positions ortho and para to it. In this molecule, the position para to the amino group is occupied by the fluorine at C6. The position ortho to the amino group at C1 is sterically hindered and also occupied by the ester group. Therefore, the most probable site for electrophilic substitution would be the C5 position, which is ortho to the amino group and meta to the other substituents.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
| -NH₂ (Amino) | Activating (strong) | Ortho, Para |
| -F (Fluoro) | Deactivating (weak) | Ortho, Para |
| -COOEt (Ethyl Ester) | Deactivating (strong) | Meta |
Photochemical Reactivity and Photoinduced Transformations
The photochemical behavior of aromatic compounds can lead to unique transformations not accessible through thermal reactions.
Photolysis Pathways and Intermediate Elucidation (e.g., ketenimine)
While specific studies on the photolysis of this compound are not extensively documented, the photochemistry of related anthranilate esters suggests potential reaction pathways. Upon irradiation, these compounds can undergo a variety of transformations, including the formation of reactive intermediates. One such proposed intermediate in the photolysis of anthranilates is a ketenimine, formed through a complex rearrangement process. However, the elucidation of such transient species requires specialized spectroscopic techniques.
Photo-cycloaddition Reactions with Related Species
Photo-cycloaddition reactions involve the interaction of a photo-excited molecule with another molecule to form a cyclic product. mdpi.com These reactions can occur through various mechanisms, such as [2+2], [4+2], or [4+4] cycloadditions, depending on the electronic state and structure of the reactants. mdpi.com For aminobenzoate derivatives, the possibility of engaging in photo-cycloadditions with alkenes, alkynes, or other unsaturated systems exists, potentially leading to the formation of complex polycyclic structures. The specific products would be highly dependent on the reaction partner and the irradiation conditions. For instance, photochemical intermolecular [3σ + 2σ]-cycloadditions have been reported for the synthesis of aminobicyclo[3.1.1]heptanes from related amine derivatives. nih.gov
Metal-Catalyzed Transformations
Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comtorontomu.ca The halogen substituents on this compound, particularly the fluorine atoms, can potentially participate in such transformations.
Reactions such as the Suzuki, Stille, and Negishi couplings, typically catalyzed by palladium complexes, allow for the formation of new C-C bonds by coupling the aromatic halide with an organoboron, organotin, or organozinc reagent, respectively. torontomu.ca While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in these catalytic cycles, under specific conditions with appropriate ligands and catalysts, C-F bond activation can be achieved.
Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative to palladium-catalyzed processes for certain transformations. nih.gov The application of these methods to this compound could provide synthetic routes to a wide array of novel derivatives with potential applications in materials science and medicinal chemistry.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.
For a compound like this compound, a potential Suzuki-Miyaura reaction would likely involve the C-F bonds. However, the activation of C-F bonds for cross-coupling is challenging due to their high bond strength. More commonly, anthranilate derivatives are first converted to a halide (e.g., iodide or bromide) at a specific position to facilitate the reaction.
Hypothetical Suzuki-Miyaura Reaction:
A hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound could proceed as follows:
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Halogenated this compound | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Arylated this compound |
Table 1: Hypothetical Suzuki-Miyaura Reaction Parameters
Note: This table is illustrative and not based on published experimental data for the title compound.
Other Transition Metal-Mediated Processes
Beyond Suzuki-Miyaura coupling, other transition metal-catalyzed reactions could potentially be employed to functionalize this compound. These include but are not limited to Buchwald-Hartwig amination and copper-catalyzed coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. The amino group of this compound could potentially undergo N-arylation with an aryl halide.
Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond formation. For instance, an Ullmann-type reaction could be envisioned for the N-arylation of the amino group.
Expected Reactivity and Challenges:
The fluorine atoms on the aromatic ring of this compound are expected to have a significant electronic effect, influencing the reactivity of the molecule. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and affect the reactivity of the aromatic ring in electrophilic substitution reactions.
The primary challenge in the transition metal-mediated functionalization of this compound lies in the selective activation of a specific C-H or C-F bond, or the functionalization of the amino group without side reactions.
Table 2: Potential Transition Metal-Mediated Reactions
| Reaction Type | Potential Reactants | Catalyst | Potential Product |
| Buchwald-Hartwig Amination | This compound, Aryl Halide | Pd catalyst, Ligand, Base | N-Aryl-2-amino-3,6-difluorobenzoate |
| Ullmann Condensation | This compound, Aryl Halide | Cu catalyst, Base | N-Aryl-2-amino-3,6-difluorobenzoate |
Note: This table is illustrative and not based on published experimental data for the title compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to study the electronic structure of molecules. nih.govnih.gov A typical DFT study involves selecting a functional (like B3LYP) and a basis set (like 6-311G(d,p)) to solve the Schrödinger equation approximately. materialsciencejournal.orgresearchgate.net
Geometry Optimization and Conformational Analysis
This foundational step involves calculating the molecule's lowest energy structure. The process computationally determines bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. For a flexible molecule like Ethyl 2-amino-3,6-difluorobenzoate, which has a rotatable ethyl ester group, conformational analysis would identify various local energy minima and the global minimum structure, which is crucial for all subsequent calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net For related compounds, HOMO-LUMO gaps have been calculated to predict their relative stabilities. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. This provides a visual guide to predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Fukui Function and Conceptual DFT Descriptors
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These descriptors offer a more nuanced, atom-specific view of reactivity than an MEP map alone.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations can predict various spectroscopic properties.
IR (Infrared): Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra, correlating specific peaks to the stretching and bending of bonds within the molecule. nih.govmaterialsciencejournal.org
NMR (Nuclear Magnetic Resonance): Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the theoretical chemical shifts (¹H and ¹³C) which can then be compared to experimental data to confirm the molecular structure. researchgate.net
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and corresponding absorption wavelengths (λmax), predicting the molecule's UV-Vis spectrum. materialsciencejournal.orgresearchgate.netresearchgate.net
Ab Initio and Semi-Empirical Methods
While DFT is widely used, other computational methods exist.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. They can be more computationally intensive but offer high accuracy for smaller systems.
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for very large molecules, though they are generally less accurate.
Without specific research dedicated to This compound , the detailed data for the subsections above cannot be provided. The execution of these computational studies on this particular compound remains a task for future research endeavors.
Reaction Mechanism Elucidation via Transition State Calculations
The synthesis and subsequent reactions of this compound involve complex transformations where a detailed understanding of the reaction mechanism is crucial for optimization and control. Transition state (TS) theory and computational calculations are powerful methodologies to map out the energetic landscape of a chemical reaction, identifying the lowest energy path from reactants to products.
Theoretical Framework:
Transition state calculations, typically employing Density Functional Theory (DFT) or high-level ab initio methods, aim to locate the saddle point on the potential energy surface that connects reactants and products. This saddle point, the transition state, represents the highest energy barrier that must be overcome for the reaction to proceed. Key parameters obtained from these calculations include the activation energy (the energy difference between the reactants and the transition state), the geometry of the transition state structure, and vibrational frequencies, which confirm the nature of the stationary point (a true transition state has exactly one imaginary frequency corresponding to the reaction coordinate).
Application to Related Systems:
While specific transition state calculations for the synthesis or reactions of this compound are not readily found in peer-reviewed literature, studies on analogous systems provide a clear indication of the insights that can be gained. For instance, computational analyses have been performed on the reactions of other aromatic amines and substituted benzoates. These studies often reveal the intricate details of bond-forming and bond-breaking processes, the role of catalysts, and the influence of solvent molecules.
A computational analysis of a defluorination reaction, for example, utilized DFT calculations (M06-2X-D3/6-31+G(d,p)/SMD) to map the Gibbs free energy profile of the process. researchgate.net This type of study reveals the elementary steps, identifies intermediates, and pinpoints the rate-determining step of the reaction. researchgate.net For a molecule like this compound, such calculations could be used to understand its formation, for example, via the esterification of 2-amino-3,6-difluorobenzoic acid or through a nucleophilic aromatic substitution pathway. The calculations would clarify the role of the fluorine and amino substituents in directing the reaction and influencing its energetics.
Furthermore, theoretical studies on the enantiomerization of aromatic amides have employed high-level theory to investigate reaction mechanisms, considering factors like rotation around chemical bonds and inversion at a nitrogen atom. nih.gov Similar approaches could be applied to understand conformational changes and reactivity in this compound.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of molecules (descriptors) with their experimentally determined properties. These models are invaluable for predicting the properties of new or untested compounds, thereby saving significant time and resources in research and development.
Methodology:
The development of a QSPR model involves several key steps:
Data Set Collection: A diverse set of molecules with known experimental values for the property of interest is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each molecule in the dataset.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Predictive Models for Related Compounds:
Direct QSPR studies specifically targeting this compound are not widely published. However, QSPR models have been developed for broad classes of chemicals, including substituted anilines and benzoates, to predict properties like toxicity, biodegradability, and physicochemical characteristics. nih.gov For example, studies have shown that hydrophobicity is a key descriptor for predicting the toxicity of anilines, while electronic and steric properties are more critical for modeling their biodegradation. nih.gov
In the absence of specific studies, predictive data for related compounds can be found in chemical databases, which often employ internally developed QSPR models. The table below shows predicted properties for compounds structurally similar to this compound, illustrating the type of information that can be generated.
| Compound Name | Predicted Property | Predicted Value | QSPR Model Source |
| Methyl 4-amino-2,6-difluorobenzoate | Skin Permeation | -6.53 cm/s | Potts RO and Guy RH. 1992 Pharm. Res. |
| Ethyl 4-amino-3,5-difluorobenzoate | Skin Permeation | -6.35 cm/s | Potts RO and Guy RH. 1992 Pharm. Res. |
This table presents data for illustrative purposes based on information available for similar compounds and does not represent experimentally verified data for this compound.
These predictions are based on established QSPR models and provide an estimate of a compound's behavior. For this compound, a dedicated QSPR study would involve synthesizing a series of related compounds, measuring a property of interest (e.g., solubility, melting point, or a biological activity), calculating a comprehensive set of molecular descriptors, and then developing a statistically robust model to predict that property for other, similar molecules.
Information regarding this compound in the requested applications is not available in the public domain.
Following a thorough search of scientific literature and chemical databases, specific examples and detailed research findings concerning the use of This compound in the outlined applications could not be located. The search did not yield any specific studies detailing its role as a precursor for fluorinated heterocyclic compounds or in the synthesis of densely functionalized aromatic scaffolds.
Similarly, there is no available information on its application as a precursor for advanced materials, including the synthesis of photoresponsive azobenzene (B91143) derivatives or the development of non-linear optical (NLO) chromophores. The conditional search for its use in organic electronic materials related to azobenzenes also yielded no results.
While there is extensive research on related fluorinated aromatic compounds and their applications in these fields, the specific isomer This compound is not prominently featured in the accessible literature for these synthetic and material science purposes. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict and specific requirements of the provided outline.
Applications in Chemical Synthesis and Materials Science
Ligands in Coordination Chemistry
Extensive research of available scientific literature and chemical databases reveals no documented instances of Ethyl 2-amino-3,6-difluorobenzoate being utilized as a ligand in coordination chemistry. While the broader class of aminobenzoate compounds is known to form coordination complexes with various metal ions, specific studies detailing the synthesis, structure, or properties of coordination compounds involving this compound are absent from the current body of scientific knowledge.
The general coordinating ability of aminobenzoate derivatives stems from the presence of both an amino group and a carboxylate functional group, which can act as Lewis bases and bind to metal centers. researchgate.netnih.gov The electronic and steric properties of substituents on the benzene (B151609) ring can significantly influence the coordination mode and the stability of the resulting metal complexes. rsc.org For instance, the presence of electron-withdrawing fluorine atoms, as in this compound, would be expected to modulate the electron density on the aromatic ring and the coordinating atoms, thereby affecting its potential ligation properties.
However, without any experimental studies or theoretical calculations on the coordination behavior of this compound, any discussion of its potential as a ligand would be purely speculative. The scientific community has not, to date, explored or reported on the synthesis of metal complexes with this particular compound. Therefore, no data on its coordination modes, the geometry of any potential complexes, or their spectroscopic and magnetic properties is available.
Similarly, there is no information regarding the application of any such hypothetical complexes in areas like catalysis, materials science, or bioinorganic chemistry. The development of metal-organic frameworks (MOFs) and coordination polymers often utilizes aminocarboxylate ligands, but again, this compound has not been employed in any published research in this field. frontiersin.orgnih.govgoogle.com
Future research may yet explore the coordination chemistry of this compound, which could reveal interesting properties due to its specific substitution pattern. Until such research is conducted and published, this area remains uncharacterized.
Future Research Directions
Exploration of Asymmetric Synthesis Routes
The development of chiral molecules is fundamental to the pharmaceutical and agrochemical industries. rsc.org While Ethyl 2-amino-3,6-difluorobenzoate is achiral, its derivatives, created through reactions involving the amino or adjacent aromatic positions, can be chiral. Future research will likely focus on the development of asymmetric methods to produce enantiomerically pure compounds from this precursor.
Key areas of exploration include:
Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition-metal complexes and organocatalysts, is a powerful strategy for creating stereogenic centers. nih.govbeilstein-journals.org Research could target the asymmetric transformation of the amino group or the enantioselective functionalization of the aromatic ring. For instance, developing chiral catalysts for the asymmetric alkylation or acylation of the amine would provide access to a wide range of chiral intermediates.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. rsc.org Enzymes such as lipases, proteases, or transaminases could be employed for the kinetic resolution of racemic derivatives of this compound or for the direct asymmetric synthesis of chiral derivatives. rsc.org This approach is particularly attractive for its mild reaction conditions and high enantioselectivity. rsc.org
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the amino group can direct subsequent reactions to proceed stereoselectively. While a more traditional approach, the development of novel and easily recyclable chiral auxiliaries for fluorinated anthranilates could provide a practical and robust method for synthesizing chiral derivatives.
The successful development of these asymmetric routes will be crucial for synthesizing optically pure amino acids, amides, and peptides with potential applications in medicine. rsc.org
Development of Sustainable and Green Chemistry Methodologies
Modern chemical synthesis increasingly emphasizes sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. chemistryworld.comtandfonline.com Future research on this compound will undoubtedly be guided by the principles of green chemistry.
Promising research avenues include:
PFAS-Free Synthesis: Growing concerns over the environmental impact of per- and polyfluoroalkyl substances (PFAS) are driving the development of alternative fluorination and synthesis methods. chemistryworld.comuva.nl Future work will aim to develop synthetic routes to this compound and its derivatives that avoid PFAS-containing reagents, for example, by using safer fluorine sources like caesium fluoride (B91410). europeanpharmaceuticalreview.combritishwaterfilter.com
Green Solvents and Catalysts: The replacement of traditional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or natural deep eutectic solvents (NADES), is a key goal. jsynthchem.com Furthermore, the development of reusable heterogeneous catalysts or highly efficient organocatalysts can minimize waste and simplify product purification. jsynthchem.com
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. uva.nlbritishwaterfilter.com Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient, safer, and scalable manufacturing processes. uva.nl
By integrating these green methodologies, the synthesis of this valuable building block and its downstream products can become more economically viable and environmentally responsible. jsynthchem.com
Investigation of Novel Reactivity Patterns under Extreme Conditions
Exploring chemical reactions under non-conventional or "extreme" conditions can unlock novel reactivity patterns and provide access to compounds that are difficult to synthesize using traditional methods. The robust nature of the C-F bond suggests that fluorinated aromatics like this compound may exhibit unique behavior under such conditions. nih.govnih.gov
Future studies could investigate its reactivity under:
High Pressure: Applying high pressure can significantly influence reaction rates, equilibria, and stereoselectivity. It can promote reactions with large negative activation volumes and enable transformations that are not feasible at atmospheric pressure.
Elevated Temperatures and Microwave Irradiation: While polyfluorinated aromatic compounds are generally thermally stable, high temperatures can be used to overcome significant activation barriers. nih.govacs.org Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.
Sonochemistry: The use of ultrasound to induce chemical reactions, can promote single-electron transfer processes and generate highly reactive intermediates, potentially leading to novel transformations of the difluorinated aromatic ring.
Understanding the behavior of this compound under these conditions could reveal new synthetic pathways and expand its utility as a chemical intermediate. nih.gov
Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Operando spectroscopy, which involves analyzing a catalytic reaction in situ as it happens, is a powerful tool for elucidating these mechanisms. wikipedia.orghidenanalytical.com
Future research could employ operando techniques to study the synthesis and transformations of this compound. By combining techniques such as Raman, IR, UV-Vis, or X-ray absorption spectroscopy with simultaneous measurement of reaction kinetics, researchers can:
Identify reactive intermediates.
Determine the structure of the active catalytic species.
Establish structure-reactivity relationships. hidenanalytical.com
This approach provides a direct link between the molecular structure of catalysts and intermediates and their catalytic performance, moving beyond the "black box" approach of traditional kinetic studies. hidenanalytical.com The insights gained from operando spectroscopy can guide the rational design of improved catalysts and reaction conditions for processes involving this fluorinated building block.
Rational Design of Materials with Tailored Properties
The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly valuable in materials science. acs.orgyoutube.com The presence of two fluorine atoms significantly alters the electronic nature of the benzene (B151609) ring in this compound, making it an attractive scaffold for the rational design of new materials. acs.orgnih.gov
Future research will likely focus on incorporating this molecule into larger structures to create materials with specific, tailored properties:
Organic Electronics: The electron-withdrawing nature of fluorine can be used to tune the energy levels of frontier molecular orbitals (HOMO and LUMO) in organic semiconductors. By incorporating this compound into conjugated polymer or small molecule systems, it may be possible to design novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). researchgate.net
Liquid Crystals: The introduction of fluorine can influence intermolecular interactions, phase behavior, and dielectric anisotropy, all of which are critical parameters in the design of liquid crystalline materials.
Bioactive Materials and Pharmaceuticals: In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. numberanalytics.commdpi.com The difluoro-substituted aniline (B41778) core of this compound makes it a prime candidate for the synthesis of new bioactive compounds and pharmaceuticals with improved pharmacokinetic profiles. mdpi.com
By systematically modifying the structure of this compound and incorporating it into larger molecular architectures, scientists can rationally design a new generation of high-performance materials for a wide range of applications. nih.govresearchgate.net
Q & A
Q. How do crystallographic studies resolve discrepancies in reported molecular conformations of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts. Compare torsion angles (C-O-C=O) and dihedral angles (F-C-C-F) with computational models (Mercury Software). For polymorphic forms, use DSC/TGA to correlate crystal packing with thermal stability. Cross-reference with Cambridge Structural Database (CSD) entries for analogous difluorobenzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
